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molecular formula C5H7N3O4S B3359523 1-Methyl-2-methylsulfonyl-4-nitroimidazole CAS No. 86072-17-5

1-Methyl-2-methylsulfonyl-4-nitroimidazole

Cat. No. B3359523
M. Wt: 205.19 g/mol
InChI Key: LOEPQBKUIIRSRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04728664

Procedure details

Potassium iodide (4.8 g) and 1-methyl-2-methylsulfonyl-5-nitroimidazole (5.0 g) were combined in N,N-dimethylformamide (30 ml) and the reaction mixture heated to 160° C. for 2 hours. Upon cooling, the reaction mixture was added to 150 ml of a water and ice mixture. The product precipitated and was filtered and dried affording 4.4 g of 1-methyl-2-methylsulfonyl-4-nitroimidazole.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I-].[K+].C[N:4]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][N:6]=[C:5]1[S:12]([CH3:15])(=[O:14])=[O:13].O.[CH3:17]N(C)C=O>>[CH3:17][N:6]1[CH:7]=[C:8]([N+:9]([O-:11])=[O:10])[N:4]=[C:5]1[S:12]([CH3:15])(=[O:13])=[O:14] |f:0.1|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
[I-].[K+]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CN1C(=NC=C1[N+](=O)[O-])S(=O)(=O)C
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
The product precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC(=C1)[N+](=O)[O-])S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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